Triphenyl(2-thienylmethyl)phosphonium bromide CAS 23259-98-5 properties
Triphenyl(2-thienylmethyl)phosphonium bromide CAS 23259-98-5 properties
An In-depth Technical Guide to Triphenyl(2-thienylmethyl)phosphonium bromide
Introduction
Triphenyl(2-thienylmethyl)phosphonium bromide, identified by CAS number 23259-98-5, is a quaternary phosphonium salt of significant interest in the field of organic synthesis.[1][2] As an organophosphorus compound, its primary and most well-documented application is as a precursor to a phosphorus ylide for use in the Wittig reaction.[3][4] This reaction is a cornerstone of synthetic chemistry, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regioselectivity.[5] The presence of the thiophene moiety makes this reagent particularly valuable for the synthesis of complex molecules and conjugated polymers containing the thienyl group, which are often explored for their potential in pharmaceuticals and materials science. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling for researchers and drug development professionals.
Physicochemical Properties
The fundamental properties of Triphenyl(2-thienylmethyl)phosphonium bromide are summarized below. This data is crucial for its proper handling, storage, and application in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 23259-98-5 | [1][2][6] |
| Molecular Formula | C₂₃H₂₀BrPS | [1][2][6] |
| Molecular Weight | 439.35 g/mol | [1][6] |
| Appearance | White to off-white solid/crystalline powder | [1][4] |
| Melting Point | 275°C (decomposes) | [1][7] |
| Purity | Typically ≥98.0% (by HPLC) | [1][6] |
| Storage Conditions | Store at 2-8°C, protected from light | [7] |
| Sensitivity | Light sensitive | [1][7] |
Synthesis of Triphenyl(2-thienylmethyl)phosphonium bromide
The synthesis of phosphonium salts is typically achieved through a straightforward nucleophilic substitution (Sₙ2) reaction. This involves the reaction of a tertiary phosphine, in this case, triphenylphosphine, with an appropriate alkyl halide.[5] For the target compound, triphenylphosphine is reacted with 2-(bromomethyl)thiophene.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the target phosphonium salt.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis of Triphenyl(2-thienylmethyl)phosphonium bromide.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in a suitable anhydrous solvent such as toluene or acetonitrile.
-
Addition of Alkyl Halide : To the stirred solution, add 2-(bromomethyl)thiophene (1.0 eq) dropwise at room temperature. The synthesis of this starting material can be achieved via the bromination of 2-methylthiophene using N-bromosuccinimide (NBS).[8]
-
Reaction Execution : Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation : Upon completion, cool the reaction mixture to room temperature. The phosphonium salt product, being ionic, will typically precipitate from the non-polar solvent. If precipitation is slow, cooling the flask in an ice bath can facilitate crystallization.
-
Purification : Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Drying : Dry the purified white solid under vacuum to yield Triphenyl(2-thienylmethyl)phosphonium bromide.
Reactivity and Core Application: The Wittig Reaction
The primary utility of Triphenyl(2-thienylmethyl)phosphonium bromide is its role as a Wittig reagent precursor. The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds.[3][9] The process involves two key stages: the formation of the phosphorus ylide and the subsequent reaction with an aldehyde or ketone.
Mechanism of the Wittig Reaction
-
Ylide Formation : The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide). This generates a highly nucleophilic phosphorus ylide (also known as a phosphorane).[10][11]
-
Nucleophilic Attack and Betaine Formation : The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a zwitterionic intermediate called a betaine.
-
Oxaphosphetane Formation : The betaine rapidly undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.[10]
-
Decomposition to Products : The oxaphosphetane is unstable and spontaneously decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[5]
Wittig Reaction Mechanism Diagram
Caption: Key stages of the Wittig reaction mechanism.
Experimental Protocol: Wittig Olefination
-
Ylide Generation : Suspend Triphenyl(2-thienylmethyl)phosphonium bromide (1.1 eq) in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice or dry ice/acetone bath.
-
Base Addition : Add a strong base, such as n-butyllithium in hexanes, dropwise to the suspension. The formation of the ylide is often indicated by a distinct color change (typically to a reddish or orange hue).[10] Allow the mixture to stir for 30-60 minutes at this temperature.
-
Carbonyl Addition : Dissolve the aldehyde or ketone (1.0 eq) in the same anhydrous solvent and add it dropwise to the ylide solution.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up : Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[9]
Safety and Handling
Triphenyl(2-thienylmethyl)phosphonium bromide is classified as an irritant. Proper safety precautions are essential during its handling and use.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[2][6] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2][6] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
Handling and Precautionary Measures
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[13][14]
-
Handling : Avoid breathing dust.[12] Prevent contact with skin and eyes.[12][13] Wash hands thoroughly after handling.[14]
-
Storage : Store in a tightly closed container in a cool, dry place, protected from light.[7][12]
-
Spills : In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[12]
Spectroscopic Characterization
While a dedicated public database spectrum for this specific compound is not available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.
-
¹H NMR : The spectrum would show characteristic signals for the aromatic protons of the three phenyl groups, typically in the range of δ 7.5-7.9 ppm. The protons of the thiophene ring would appear in the aromatic region as well, with distinct coupling patterns. A key signal would be the methylene protons (-CH₂-) adjacent to the phosphorus atom, which would appear as a doublet due to coupling with the ³¹P nucleus, likely in the δ 5.0-6.0 ppm range.
-
¹³C NMR : The spectrum would display signals for the ipso, ortho, meta, and para carbons of the phenyl groups, as well as the carbons of the thiophene ring. The methylene carbon would show a large coupling constant with the phosphorus atom.
-
³¹P NMR : A single resonance is expected for the phosphorus atom, typically in the range of δ +20 to +30 ppm relative to 85% H₃PO₄, which is characteristic for tetracoordinate phosphonium salts.[15]
Conclusion
Triphenyl(2-thienylmethyl)phosphonium bromide is a highly effective and specialized Wittig reagent. Its value lies in its ability to introduce the 2-thienylmethylene moiety into a wide range of molecular scaffolds, providing a direct and reliable route to thiophene-containing alkenes. For researchers in medicinal chemistry and materials science, this compound serves as a critical building block for creating novel structures with tailored electronic and biological properties. Proper understanding of its synthesis, reactivity, and handling procedures is paramount to its successful and safe application in the laboratory.
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